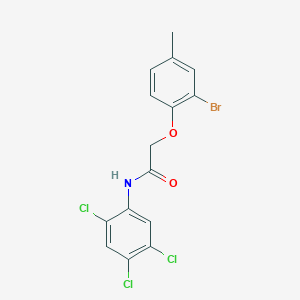![molecular formula C30H28Br2N2O4 B322585 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE](/img/structure/B322585.png)
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, which is a fused pair of benzene rings, and a bromo substituent, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE typically involves multiple steps, including the bromination of naphthalene, followed by the formation of the naphthyl ether linkage and subsequent acylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromo substituent or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromo and naphthyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl benzoate
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C30H28Br2N2O4 |
|---|---|
Peso molecular |
640.4 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C30H28Br2N2O4/c31-29-21-9-3-1-7-19(21)13-15-25(29)37-17-27(35)33-23-11-5-6-12-24(23)34-28(36)18-38-26-16-14-20-8-2-4-10-22(20)30(26)32/h1-4,7-10,13-16,23-24H,5-6,11-12,17-18H2,(H,33,35)(H,34,36) |
Clave InChI |
OCKBXJRQKKXQJK-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
SMILES canónico |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-METHYLPHENOXY)-N-[4-(9-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322502.png)
![2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322504.png)
![N-{4-[(4-{9-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-9H-fluoren-9-yl}anilino)sulfonyl]phenyl}acetamide](/img/structure/B322507.png)
![2-methyl-N-[4-(9-{4-[(2-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322509.png)
![4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
![N-[4-(9-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B322513.png)
![N-(9-anthrylmethylene)-N-[4-(9-{4-[(9-anthrylmethylene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B322514.png)
![9,9-Bis[4-[(2-thienylmethylene)amino]phenyl]-9H-fluorene](/img/structure/B322515.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322516.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B322518.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
